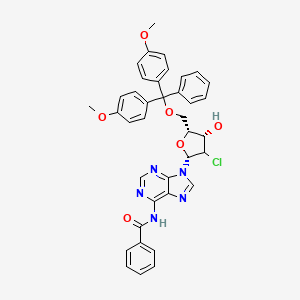

N6-Benzoyl-2'-chloro-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

Description

N6-Benzoyl-2'-chloro-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine (CAS 2243079-24-3) is a modified nucleoside derivative critical in oligonucleotide synthesis. Its structure includes:

- N6-Benzoyl protection: Shields the exocyclic amine of adenine, preventing unwanted side reactions during solid-phase synthesis .

- 5'-O-(4,4'-Dimethoxytrityl) (DMTr) group: Blocks the 5'-hydroxyl, enabling sequential coupling in automated DNA synthesizers .

- 2'-Chloro substitution: Replaces the 2'-hydroxyl, altering sugar conformation and enhancing nuclease resistance in therapeutic oligonucleotides .

This compound is primarily used as a phosphoramidite precursor for synthesizing DNA analogs with site-specific modifications .

Properties

Molecular Formula |

C38H34ClN5O6 |

|---|---|

Molecular Weight |

692.2 g/mol |

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-chloro-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C38H34ClN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31?,33+,37-/m1/s1 |

InChI Key |

CAFQWWKPAQYJJF-XAJCSGFGSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)Cl)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine typically involves multiple steps:

Protection of the Hydroxyl Groups: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base like pyridine.

Chlorination: The 2’-hydroxyl group is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.

Benzoylation: The N6 position is benzoylated using benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Deprotection Reactions: The dimethoxytrityl and benzoyl protecting groups can be removed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Deprotection: Acidic conditions (e.g., acetic acid) for dimethoxytrityl removal and basic conditions (e.g., ammonia) for benzoyl removal.

Major Products

Substitution: Depending on the nucleophile, various substituted nucleosides.

Deprotection: The free nucleoside, 2’-deoxyadenosine.

Scientific Research Applications

N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine is used in various scientific research applications:

Chemistry: As a building block in the synthesis of oligonucleotides.

Biology: In studies of DNA replication and repair mechanisms.

Medicine: As a potential antiviral or anticancer agent.

Industry: In the production of synthetic DNA for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis. This can lead to the inhibition of DNA replication and transcription, making it useful in antiviral and anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Backbone and Sugar Modifications

2'-Halogen Substitutions

- 2'-Chloro vs. 2'-Fluoro: 2'-Chloro (Target Compound): Introduces steric bulk and electron-withdrawing effects, stabilizing the C3'-endo sugar conformation. This mimics RNA-like duplex structures while retaining DNA backbone compatibility . 2'-Fluoro (e.g., N6-Benzoyl-5'-O-DMTr-2'-fluoro-2'-deoxyadenosine-3'-phosphoramidite): Enhances binding affinity to RNA targets and improves metabolic stability compared to 2'-chloro derivatives. Fluorine’s smaller size reduces steric hindrance .

Deoxyribose vs. Ribose Derivatives

Protecting Group Variations

5'-O-DMTr vs. 3'-O-TBDMS

- 5'-O-DMTr (Target Compound) : Standard for solid-phase synthesis; removed under mild acidic conditions (e.g., 3% trichloroacetic acid) .

- 3'-O-(tert-Butyldimethylsilyl) (TBDMS) : Used in RNA synthesis for 2'-hydroxyl protection. Requires harsher conditions (e.g., tetrabutylammonium fluoride) for deprotection, limiting compatibility with acid-labile groups .

N6-Benzoyl vs. N6-Isobutyryl

- N6-Benzoyl : Common for adenine protection; stable under basic conditions but requires ammonia treatment for removal.

- N6-Isobutyryl (e.g., 2-N-Isobutyryl-guanosine derivatives): Offers faster deprotection kinetics but may reduce solubility in organic solvents .

Phosphoramidite and H-Phosphonate Derivatives

- 3'-Phosphoramidites (e.g., Target Compound): Enable efficient coupling via tetrazole activation. Example: (N6-Benzoyl)-5'-O-DMTr-3'-O-(2-cyanoethyl diisopropylphosphoramidite)-2'-deoxyadenosine (CAS 140712-82-9) .

- H-Phosphonate Derivatives (e.g., 5'-O-DMTr-2'-O-H-phosphonate-adenosine): Used in solution-phase synthesis but require oxidation steps to form phosphate linkages, complicating large-scale production .

Comparative Data Table

Biological Activity

N6-Benzoyl-2'-chloro-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine (CAS Number: 2243079-24-3) is a modified nucleoside that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C38H34ClN5O6

- Molecular Weight : 692.16 g/mol

- CAS Number : 2243079-24-3

| Property | Value |

|---|---|

| Molecular Formula | C38H34ClN5O6 |

| Molecular Weight | 692.16 g/mol |

| CAS Number | 2243079-24-3 |

The biological activity of this compound is primarily attributed to its interaction with nucleic acid structures and potential modulation of enzymatic activities associated with nucleic acid metabolism. The presence of the benzoyl and dimethoxytrityl groups may enhance the compound's stability and affinity for specific targets.

Antitumor Activity

Nucleoside derivatives have been investigated for their antitumor activities. Compounds that modify nucleic acid synthesis pathways can induce apoptosis in cancer cells or inhibit cell proliferation. The biological activity of this compound in cancer models remains an area for future exploration.

Research Findings and Case Studies

- In Vitro Studies : Preliminary in vitro studies suggest that modified nucleosides can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar modifications have shown inhibition of cell growth in leukemia and solid tumor models.

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of nucleoside analogs. Although specific studies on this compound are sparse, related compounds have demonstrated significant reductions in tumor size and improved survival rates in treated groups.

- Mechanistic Insights : Research utilizing high-throughput screening methods has identified potential target proteins interacting with modified nucleosides, providing insights into their mechanisms of action. For example, studies have shown that certain modifications can enhance binding affinity to DNA polymerases or RNA-dependent RNA polymerases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.